molecular formula C10H7BrFNO2 B1415645 Ethyl 6-bromo-2-cyano-3-fluorobenzoate CAS No. 1805583-27-0

Ethyl 6-bromo-2-cyano-3-fluorobenzoate

Cat. No.: B1415645
CAS No.: 1805583-27-0
M. Wt: 272.07 g/mol
InChI Key: VFAZAKRMDXRXNG-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-cyano-3-fluorobenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with bromine (Br), cyano (CN), and fluorine (F) groups at positions 6, 2, and 3, respectively, and an ethyl ester moiety at the carboxyl position. Crystallographic studies using programs like SHELX could resolve its three-dimensional structure, aiding in property optimization .

Properties

IUPAC Name

ethyl 6-bromo-2-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)8(12)4-3-7(9)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAZAKRMDXRXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

A commonly employed precursor is 2-fluoro-3-cyano-substituted benzoic acid or benzonitrile derivatives , which can be synthesized or commercially sourced. The fluorine atom is typically introduced early due to its strong electron-withdrawing effect influencing subsequent regioselectivity.

Bromination Step

  • Reagents: Bromination is often achieved using N-bromosuccinimide (NBS) or elemental bromine.
  • Solvents: Ethanol, methanol, or ethyl acetate are preferred solvents.
  • Conditions: Controlled temperature (0 to 5 °C) to avoid polybromination.
  • Mechanism: Electrophilic aromatic substitution directed by existing substituents, with regioselectivity favoring the 6-position due to electronic and steric effects.

Cyanation Step

  • Reagents: Cyanide sources such as copper(I) cyanide or palladium-catalyzed cyanation agents.
  • Conditions: Reflux in polar aprotic solvents like DMF or DMSO under nitrogen atmosphere to avoid oxidation.
  • Mechanism: Nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling to introduce the cyano group at the 2-position.

Esterification

  • If starting from the acid, esterification with ethanol under acidic conditions (e.g., sulfuric acid catalyst) or via Fischer esterification is performed to yield the ethyl ester.

Exemplary Synthetic Route (Adapted from Analogous Compounds)

Step Reaction Type Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Nitration (for cyano precursor) o-Fluorobenzonitrile, KNO3, H2SO4, 0–5 °C 2-fluoro-5-nitrobenzonitrile ~80 Mild nitration to introduce nitro group
2 Nitro reduction Fe powder, NH4Cl, 75–100 °C, aqueous medium 2-fluoro-5-aminobenzonitrile 80–90 Reduction to amino group
3 Bromination N-bromosuccinimide, ethanol, 0–5 °C 2-bromo-3-amino-6-fluorobenzonitrile 75–85 Regioselective bromination at 6-position
4 Diazotization & Deamination + Hydrolysis NaNO2, H2SO4, CuSO4, NaH2PO2, 0–65 °C 2-bromo-6-fluorobenzoic acid 15–25 Conversion of amino to acid group
5 Esterification Ethanol, acid catalyst (e.g., H2SO4), reflux Ethyl 6-bromo-2-cyano-3-fluorobenzoate (final) Variable Formation of ethyl ester moiety

Note: The above table is adapted from preparation methods of structurally related compounds such as 2-bromo-6-fluorobenzoic acid and ethyl 2-bromo-5-cyano-3-hydroxybenzoate, which share similar reaction steps and conditions.

Reaction Conditions and Optimization Insights

Data Summary from Representative Syntheses

Parameter Range / Value Optimal Conditions
Nitration temperature -5 to 20 °C -2 to 2 °C
Nitro reduction temperature 75 to 102 °C 90 to 95 °C
Bromination temperature -5 to 50 °C 0 to 5 °C
Diazotization temperature -5 to 10 °C 0 to 5 °C
Deamination/hydrolysis temp. 35 to 80 °C 50 to 60 °C
Solvent volume (bromination) 1000 to 2000 mL per mol 1200 to 1400 mL per mol (ethanol)
Yield of intermediate steps 75% to 90% High yields with controlled conditions
Final product yield 15% to 26% Dependent on purification and scale

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-cyano-3-fluorobenzoate undergoes various types of chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoates, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-fluorobenzoate has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: In biological research, the compound is used to study the effects of fluorinated and brominated compounds on biological systems.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-bromo-2-cyano-3-fluorobenzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bromine and cyano groups play a crucial role in its reactivity and binding affinity. For example, the bromine atom can participate in halogen bonding interactions with biological targets, while the cyano group can act as an electron-withdrawing group, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related aromatic esters, emphasizing substituent effects on physicochemical properties, bioactivity, and synthetic accessibility. While the provided evidence lacks direct data on Ethyl 6-bromo-2-cyano-3-fluorobenzoate, insights can be inferred from studies on analogous compounds.

Structural and Functional Group Comparisons

Compound Name Substituents Key Properties/Applications Evidence Reference
This compound Br (6), CN (2), F (3), ethyl ester High polarity, potential enzyme inhibition
Ethyl palmitate Palmitate chain Semiochemical in insects (e.g., Bombus terrestris)
Acetic ethyl extract compounds (e.g., from Dicranoloma reflexum) Mixed natural esters Antifungal bioactivity
Ginger/turmeric ethyl acetate extracts Curcuminoids, gingerols Antifungal and antimicrobial effects
  • Cyano Group: Increases electrophilicity, making the compound more reactive in nucleophilic substitutions compared to esters lacking this group (e.g., ethyl bromo-fluorobenzoate). Fluorine: Improves metabolic stability and bioavailability relative to non-fluorinated analogs, as seen in agrochemicals like clothianidin .

Data Tables

Table 1: Substituent Impact on Key Properties

Substituent Effect on Polarity Effect on Reactivity Example Compound
Br ↑ Lipophilicity ↑ Halogen bonding This compound
CN ↑ Polarity ↑ Electrophilicity Ethyl 2-cyano-3-fluorobenzoate
F ↑ Metabolic stability ↓ pKa (acidic protons) Ethyl 3-fluorobenzoate

Table 2: Comparison with Natural Ethyl Acetate-Extracted Compounds

Source Key Compounds Bioactivity Reference
Clove Eugenol derivatives Antifungal
Ginger Gingerols, shogaols Antimicrobial
Synthetic Target Bromo-cyano-fluorobenzoate Hypothetical enzyme inhibition

Q & A

Q. What are the key considerations in designing a synthetic route for Ethyl 6-bromo-2-cyano-3-fluorobenzoate?

The synthesis typically involves multi-step functionalization of the benzoate backbone. Electrophilic aromatic substitution (EAS) is critical for introducing halogens (Br, F) at specific positions, followed by cyanation. For example, bromination and fluorination require careful control of reaction conditions (e.g., Lewis acid catalysts, temperature) to avoid over-substitution. Esterification with ethanol can be achieved via nucleophilic acyl substitution using activated acid derivatives (e.g., acyl chlorides) . Purity optimization may involve recrystallization or column chromatography, guided by TLC and NMR monitoring.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions via coupling patterns (e.g., meta-fluorine splitting) and chemical shifts (e.g., cyano groups at ~110-120 ppm in 13C^{13}\text{C}) .
  • IR : Strong absorption bands at ~2230 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ester C=O) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C10_{10}H7_{7}BrFNO2_{2} with expected isotopic patterns for Br) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations assess electron density distribution to identify reactive sites. For instance, the bromine atom at position 6 is susceptible to nucleophilic attack due to electron-withdrawing effects from the cyano and fluorine groups. Solvent effects (e.g., polar aprotic solvents like DMF) and transition-state modeling further refine reaction pathway predictions .

Q. What strategies resolve contradictions between theoretical and experimental data in the crystal structure analysis of this compound?

Discrepancies in bond angles or torsion angles may arise from crystal packing forces or dynamic effects. Refinement using SHELXL (via Hirshfeld surface analysis) and comparison with DFT-optimized geometries can reconcile differences. For example, steric hindrance from the ethyl ester group might distort the benzene ring in experimental data but not in gas-phase calculations .

Q. How does the spatial arrangement of substituents influence the compound’s biological activity as a pharmaceutical intermediate?

Substituent positioning affects binding affinity to biological targets. Molecular docking studies (e.g., with AutoDock Vina) simulate interactions between the compound and enzyme active sites. The fluorine atom’s electronegativity and the cyano group’s hydrogen-bonding potential are critical for modulating activity .

Data Analysis and Methodological Challenges

Q. How to optimize reaction conditions to minimize by-products during cyanation?

Use kinetic studies (e.g., in situ IR monitoring) to track intermediate formation. Copper(I) cyanide or Pd-catalyzed cyanation under inert atmospheres reduces side reactions like hydrolysis. Temperature gradients (e.g., slow heating from 0°C to 60°C) improve selectivity .

Q. What are the implications of conflicting 19F^{19}\text{F}19F NMR chemical shifts in different solvent systems?

Solvent polarity and hydrogen-bonding interactions can shift 19F^{19}\text{F} signals by 1-5 ppm. Cross-validate data using multiple solvents (DMSO-d6_6, CDCl3_3) and compare with computed solvent-effect models in Gaussian .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

The compound’s hazard profile (H315, H319, H335) mandates PPE (gloves, goggles) and fume hood use. Avoid inhalation of dust; store at room temperature in airtight containers. Neutralize waste with activated carbon before disposal .

Tables for Quick Reference

Property Value/Technique Reference
Molecular FormulaC10_{10}H7_{7}BrFNO2_{2}
Key IR Bands2230 cm1^{-1} (C≡N), 1700 cm1^{-1} (C=O)
Hazard StatementsH315, H319, H335
Preferred Refinement SoftwareSHELXL for crystallography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-2-cyano-3-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-2-cyano-3-fluorobenzoate

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